molecular formula C4H6ClNO3 B1236916 Acetic acid, chloro(hydroxyimino)-, ethyl ester

Acetic acid, chloro(hydroxyimino)-, ethyl ester

Cat. No. B1236916
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, chloro(hydroxyimino)-, ethyl ester, also known as Acetic acid, chloro(hydroxyimino)-, ethyl ester, is a useful research compound. Its molecular formula is C4H6ClNO3 and its molecular weight is 151.55 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, chloro(hydroxyimino)-, ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetic acid, chloro(hydroxyimino)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, chloro(hydroxyimino)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetic acid, chloro(hydroxyimino)-, ethyl ester

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

ethyl 2-chloro-2-hydroxyiminoacetate

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3

InChI Key

UXOLDCOJRAMLTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)Cl

Pictograms

Corrosive; Irritant; Health Hazard

synonyms

2-chloro-2-hydroxyiminoacetic acid ethyl ester
chloro oxime
ethyl chloro oximido acetate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl chlorohydroxyiminoacetate (ECHA) can be produced from glycine ethyl ester hydrochloride by the in-situ generation of nitrosyl chloride gas from aqueous sodium nitrite and HCl. In particular, Glycine ethyl ester.HCl is dissolved in water. To this is added concentrated HCl solution (32%) and the reaction mixture is cooled to <10° C. HCl gas is then bubbled into the reaction mixture. An aqueous solution of sodium nitrite is dosed into the reactor while maintaining the temperature at <10° C. HCl gas is bubbled into the reactor again followed by a second portion of aqueous sodium nitrite. Finally, the product is purified from the reaction mixture by any appropriate means known to those of skill in the art. For example, the reaction mixture is stirred for a further period and then extracted with a water immiscible solvent (dichloroethane, chloroform, carbon tetrachloride) at room temperature to remove the product from the reaction mixture. The organic extracts are dried with a drying agent and the solvent is flashed off. An oily residue remains, which crystallizes on cooling. The crystals are filtered and washed with a suitable solvent to obtain a purified ECHA.
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Synthesis routes and methods II

Procedure details

69.8 g of glycine ethyl ester hydrochloride are initially introduced into 120 ml of water and 41 ml of concentrated hydrochloric acid. 38 g of NaNO2 in 60 ml of water are then added dropwise at -10° C. in the course of 1 hour. After half an hour, a further 42.5 ml of concentrated hydrochloric acid are added, and then, in the course of 1 hour, a further 38 g of NaNO2 in 60 ml of water. Stirring is continued for 1 hour at -10° C. The mixture is subsequently extracted with ether, and the ether phase is washed several times with water. The ether is distilled off, and the crystals are dried. In this way, 38 g (50% of theory) of ethyl 2-chloro-2-hydroximinoacetate of a melting point of 81°-82° C. are obtained.
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69.8 g
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41 mL
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120 mL
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38 g
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60 mL
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42.5 mL
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38 g
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60 mL
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